molecular formula C23H20O3 B338749 2-(4-ETHYLPHENYL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE

2-(4-ETHYLPHENYL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE

Cat. No.: B338749
M. Wt: 344.4 g/mol
InChI Key: IMJFUCHTHSVTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethylphenyl group, a biphenyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-(4-ethylphenyl)-2-oxoethanol with [1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 2-(4-Ethylphenyl)-2-hydroxyethyl [1,1’-biphenyl]-2-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The biphenyl group may interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
  • 2-(4-Propylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
  • 2-(4-Butylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate

Uniqueness

2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, and butyl analogs.

Properties

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-phenylbenzoate

InChI

InChI=1S/C23H20O3/c1-2-17-12-14-19(15-13-17)22(24)16-26-23(25)21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3

InChI Key

IMJFUCHTHSVTRF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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